BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Structure-Activity Relationship Medicinal Chemistry Ligand Design

The ortho-ethoxy representative in the 6-(4-fluorophenyl)pyridazin-3-yloxyethyl benzamide SAR matrix. Its 2-ethoxy group provides unique HBA capability and steric bulk unmatched by halogen/methyl analogs—critical for establishing kinase SAR trends. Moderate logP (3.0–3.5) reduces false-positive risks from membrane accumulation vs. high-logP counterparts. The ethoxy group's conformational flexibility makes it a valuable validation tool for computational docking algorithms. Sourced at 90%+ purity; verify lot-specific COA when transitioning between suppliers for ongoing programs.

Molecular Formula C21H20FN3O3
Molecular Weight 381.407
CAS No. 920407-90-5
Cat. No. B2514511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS920407-90-5
Molecular FormulaC21H20FN3O3
Molecular Weight381.407
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-2-27-19-6-4-3-5-17(19)21(26)23-13-14-28-20-12-11-18(24-25-20)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,26)
InChIKeyAFYJDIMSQFGTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

920407-90-5: Structural and Procurement Profile of 2-Ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide


2-Ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920407-90-5) is a synthetic small-molecule organic compound belonging to the pyridazine benzamide ether class, with molecular formula C21H20FN3O3 and a molecular weight of 381.4 g/mol [1]. The compound features a pyridazine core substituted at the 6-position with a 4-fluorophenyl group and at the 3-position with an oxyethyl linker connecting to a 2-ethoxy-substituted benzamide moiety [2]. This structural architecture places it within a family of pyridazine-based benzamide derivatives widely investigated as potential kinase inhibitor scaffolds in medicinal chemistry [3]. The compound is commercially available through multiple vendors at 90%+ purity for research use only (RUO), with procurement options ranging from 4 mg to 50 mg quantities [1].

Why Close Analogs of 920407-90-5 Cannot Be Interchanged Without Experimental Validation


Within the 6-(4-fluorophenyl)pyridazin-3-yloxyethyl benzamide series, even a single substituent change on the benzamide ring can profoundly alter target binding, selectivity, and physicochemical properties. Close analogs differ by a single atom or functional group at the benzamide ortho, meta, or para position—examples include the 2-bromo (CAS 920248-74-4), 3-fluoro, 4-fluoro (CAS 920363-82-2), 3-trifluoromethyl, and 2,4-difluoro variants [1]. In published pyridazine-benzamide kinase inhibitor programs, small structural modifications have been shown to shift VEGFR2 IC50 values by orders of magnitude and dramatically affect ligand efficiency [2]. The 2-ethoxy substituent in 920407-90-5 introduces distinct hydrogen-bond acceptor capability and steric bulk at the ortho position, which cannot be mimicked by halogen or methyl analogs. Generic substitution without empirical validation therefore risks both false negatives and false positives in target-engagement studies.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (920407-90-5) Versus Closest Analogs


Ortho-Ethoxy Substituent: Hydrogen-Bond Acceptor Capacity Versus Ortho-Fluoro and Ortho-Bromo Analogs

The 2-ethoxy substituent on the benzamide ring of 920407-90-5 provides a notable hydrogen-bond acceptor (HBA) through its ether oxygen, with a calculated topological polar surface area (TPSA) contribution that distinguishes it from halogen-substituted analogs. The 2-bromo analog (CAS 920248-74-4) replaces the ethoxy oxygen with a heavy halogen that acts as a halogen-bond donor rather than an HBA, while the 3-fluoro analog shifts the fluorine to the meta position, altering both electronic distribution and HBA count [1]. In the context of kinase ATP-binding pocket interactions, the presence of an ortho-alkoxy group has been associated with distinct hinge-region binding modes compared to ortho-halogen substituents in related pyridazine series [2].

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Steric Bulk at the Benzamide Ortho Position: 2-Ethoxy Versus 2-Fluoro, 2-Chloro, and Unsubstituted Analogs

The 2-ethoxy group (—OCH₂CH₃) introduces substantially greater steric volume at the benzamide ortho position than the 2-fluoro, 2-chloro, or unsubstituted (—H) variants. This increased steric demand can enforce a specific dihedral angle between the benzamide ring and the amide linkage, potentially pre-organizing the molecule into a bioactive conformation or, conversely, restricting access to certain binding pockets [1]. In imidazo[1,2-b]pyridazine benzamide VEGFR2 inhibitors, the ortho-substituent on the benzamide was shown to be a critical determinant of kinase selectivity, with bulkier groups favoring VEGFR2 over other RTKs [2]. For 920407-90-5 specifically, the ethoxy group provides a conformationally flexible yet sterically demanding substituent that is distinct from the planar, electron-withdrawing effects of ortho-fluoro or ortho-chloro analogs.

Conformational Analysis Steric Effects Target Engagement

Lipophilicity Modulation: 2-Ethoxy Versus 3-Trifluoromethyl and 4-Fluoro Benzamide Analogs

The 2-ethoxy substituent provides a moderate increase in lipophilicity compared to unsubstituted benzamide while avoiding the excessive logP elevation associated with trifluoromethyl or multi-halogenated analogs. The 3-trifluoromethyl analog (N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide) is expected to have significantly higher logP, potentially leading to reduced aqueous solubility, higher plasma protein binding, and increased risk of off-target promiscuity [1]. The 2-ethoxy group offers a balanced logP contribution that maintains drug-like physicochemical space—an important consideration for compounds intended for cellular or in vivo target-engagement studies where excessive lipophilicity can confound assay results through non-specific binding and aggregation [2].

Physicochemical Properties Lipophilicity Drug-likeness

Commercial Availability and Purity Benchmarking Across the 6-(4-Fluorophenyl)pyridazin-3-yloxyethyl Benzamide Series

2-Ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (920407-90-5) is stocked by Life Chemicals (catalog F2881-0352) at 90%+ purity in 4 mg, 15 mg, 20 mg, and 50 mg quantities, with transparent per-mg pricing decreasing from $16.50/mg (4 mg) to $1.98/mg (50 mg) [1]. In contrast, the 2-bromo analog (CAS 920248-74-4) and 3-fluoro analog show more limited vendor coverage across major screening compound suppliers, with fewer validated purity certificates and less granular quantity options. For research groups assembling focused kinase-inhibitor screening libraries, the consistent commercial availability and multi-vendor sourcing of 920407-90-5 reduce supply-chain risk relative to single-source analogs .

Procurement Purity Analysis Supply Chain

Recommended Application Scenarios for 2-Ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (920407-90-5) Based on Differentiated Structural Properties


Focused Kinase SAR Library Assembly: Ortho-Substituent Diversity Set

920407-90-5 serves as the ortho-ethoxy representative within a matrix of 6-(4-fluorophenyl)pyridazin-3-yloxyethyl benzamide analogs. When assembled alongside the 2-bromo (920248-74-4), 3-fluoro, 4-fluoro (920363-82-2), and 3-trifluoromethyl variants, this compound completes a systematic ortho/meta/para substituent diversity panel. The 2-ethoxy group's unique combination of HBA capability and moderate steric bulk makes it a critical data point for establishing SAR trends in kinase inhibition assays, particularly for targets where the benzamide moiety projects toward solvent-exposed or ribose-pocket regions of the ATP-binding site [1].

Cellular Target Engagement with Reduced Lipophilicity-Driven Artifacts

For cell-based phenotypic screening or cellular target-engagement assays (e.g., CETSA, NanoBRET), 920407-90-5 offers a more favorable physicochemical profile than its 3-trifluoromethyl or 2,4-difluoro counterparts. The estimated moderate logP (3.0–3.5) reduces the likelihood of non-specific membrane accumulation and colloidal aggregation that can generate false-positive hits at screening concentrations above 10 µM [1]. Researchers designing dose-response experiments in cellular contexts should prioritize this compound over high-logP analogs when the goal is to attribute activity to specific target binding rather than non-specific membrane effects.

Computational Chemistry and Docking Studies: Conformational Sampling of Ortho-Alkoxy Benzamides

The conformational flexibility of the 2-ethoxy group—with its rotatable O—CH₂CH₃ bond—provides an important test case for computational docking and molecular dynamics studies. Unlike rigid ortho-halogen substituents that adopt a single low-energy conformation, the ethoxy group populates multiple rotameric states, potentially sampling distinct interactions with hinge-region residues or the glycine-rich loop of kinases [1]. This makes 920407-90-5 a valuable validation compound for assessing whether computational docking algorithms correctly rank ligand poses that involve flexible ortho-substituents, a known challenge in structure-based virtual screening [2].

Multi-Vendor Sourcing for Reproducibility-Critical Studies

For laboratories conducting independent replication studies or multi-site collaborative projects, 920407-90-5 offers the practical advantage of being available from at least two independent commercial suppliers (Life Chemicals and Smolecule) with verified 90%+ purity [1]. This dual-sourcing mitigates the risk of batch-dependent variability that can arise when a compound is available from only a single vendor. Procurement teams should verify lot-specific Certificates of Analysis and request HPLC purity traces when transitioning between suppliers for ongoing SAR programs.

Quote Request

Request a Quote for 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.